![molecular formula C8H9IMgO2S B14471389 Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1) CAS No. 65851-06-1](/img/structure/B14471389.png)
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1) is a complex organometallic compound It combines magnesium iodide, a salt of magnesium and hydrogen iodide, with [4-(methanesulfonyl)phenyl]methanide, an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium iodide can be synthesized through the reaction of magnesium oxide, magnesium hydroxide, or magnesium carbonate with hydroiodic acid: [ \text{MgO} + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2 \text{HI} \rightarrow \text{MgI}_2 + 2 \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
To obtain anhydrous magnesium iodide, powdered elemental iodine and magnesium metal can be mixed in a strictly anhydrous atmosphere, using dry-diethyl ether as a solvent .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydroiodic acid, elemental iodine, and magnesium metal. The reactions typically require anhydrous conditions and specific solvents like dry-diethyl ether .
Major Products
The major products formed from these reactions include magnesium oxide, iodine, and various organic compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in the Baylis-Hillman reaction to produce vinyl compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium iodide [4-(methanesulfonyl)phenyl]methanide exerts its effects involves its ability to participate in nucleophilic substitution reactions. The magnesium ion acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and increasing the electrophilicity of the carbon center .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium fluoride
- Magnesium bromide
- Magnesium chloride
- Beryllium iodide
- Calcium iodide
- Strontium iodide
- Barium iodide
Uniqueness
Magnesium iodide [4-(methanesulfonyl)phenyl]methanide is unique due to its combination of inorganic and organic components, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research contexts .
Propriétés
Numéro CAS |
65851-06-1 |
|---|---|
Formule moléculaire |
C8H9IMgO2S |
Poids moléculaire |
320.43 g/mol |
InChI |
InChI=1S/C8H9O2S.HI.Mg/c1-7-3-5-8(6-4-7)11(2,9)10;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WVCURLIPBCATMA-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)[CH2-].[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


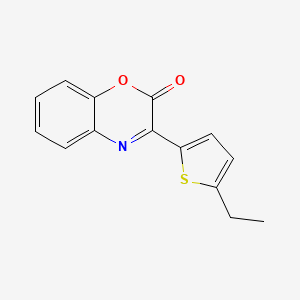
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
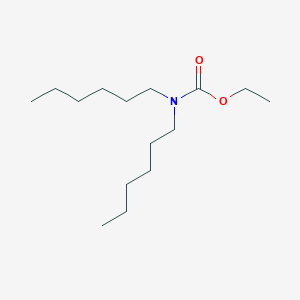
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
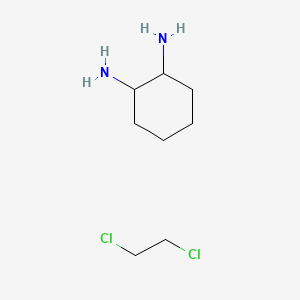

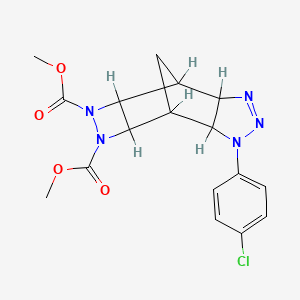
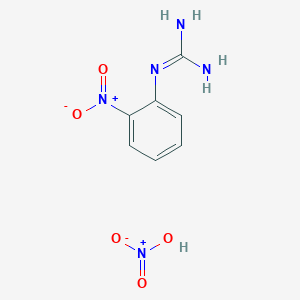
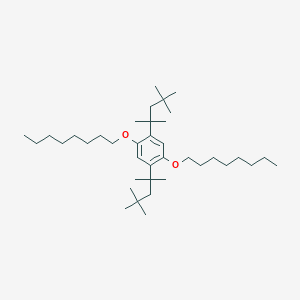
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
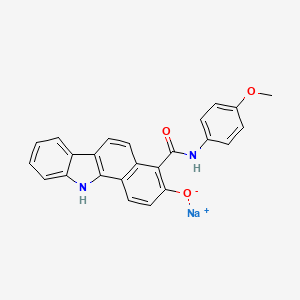
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
